molecular formula C9H6F3N B13164580 2-(Trifluoroprop-1-YN-1-YL)aniline

2-(Trifluoroprop-1-YN-1-YL)aniline

Cat. No.: B13164580
M. Wt: 185.15 g/mol
InChI Key: UOOMGGABPDFWQG-UHFFFAOYSA-N
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Description

2-(Trifluoroprop-1-YN-1-YL)aniline is an organic compound with the molecular formula C9H6F3N. It is characterized by the presence of a trifluoropropynyl group attached to an aniline moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trifluoroprop-1-YN-1-YL)aniline typically involves the reaction of aniline with a trifluoropropynylating agent. One common method includes the use of trifluoropropynyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoroprop-1-YN-1-YL)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alkenes or alkanes. Substitution reactions result in various substituted aniline derivatives .

Scientific Research Applications

2-(Trifluoroprop-1-YN-1-YL)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Trifluoroprop-1-YN-1-YL)aniline involves its interaction with molecular targets through its trifluoropropynyl and aniline groups. These interactions can lead to the inhibition of specific enzymes or the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and derivative of the compound .

Comparison with Similar Compounds

Similar Compounds

    2-(3,3,3-Trifluoroprop-1-en-1-yl)aniline: This compound has a similar structure but with a double bond instead of a triple bond.

    2-(Trifluoromethyl)aniline: This compound has a trifluoromethyl group instead of a trifluoropropynyl group.

Uniqueness

2-(Trifluoroprop-1-YN-1-YL)aniline is unique due to the presence of the trifluoropropynyl group, which imparts distinct chemical reactivity and properties compared to its analogs. This uniqueness makes it valuable in specific applications where these properties are advantageous .

Properties

Molecular Formula

C9H6F3N

Molecular Weight

185.15 g/mol

IUPAC Name

2-(3,3,3-trifluoroprop-1-ynyl)aniline

InChI

InChI=1S/C9H6F3N/c10-9(11,12)6-5-7-3-1-2-4-8(7)13/h1-4H,13H2

InChI Key

UOOMGGABPDFWQG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C#CC(F)(F)F)N

Origin of Product

United States

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